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3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione

Hydrogen bond donor count Linker chemistry Medicinal chemistry design

3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione (CAS 1156601-31-8), also known as N-(1,1-dioxothiolan-3-yl)piperidin-4-amine, is a heterocyclic building block with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol. It features a tetrahydrothiophene 1,1-dioxide (cyclic sulfone) core linked via a secondary amine (-NH-) bridge to a piperidine ring at the 4-position.

Molecular Formula C9H18N2O2S
Molecular Weight 218.32 g/mol
CAS No. 1156601-31-8
Cat. No. B1371058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione
CAS1156601-31-8
Molecular FormulaC9H18N2O2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2CCS(=O)(=O)C2
InChIInChI=1S/C9H18N2O2S/c12-14(13)6-3-9(7-14)11-8-1-4-10-5-2-8/h8-11H,1-7H2
InChIKeyWITUPXDSKABGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione (CAS 1156601-31-8): Structural and Procurement Baseline


3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione (CAS 1156601-31-8), also known as N-(1,1-dioxothiolan-3-yl)piperidin-4-amine, is a heterocyclic building block with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol [1]. It features a tetrahydrothiophene 1,1-dioxide (cyclic sulfone) core linked via a secondary amine (-NH-) bridge to a piperidine ring at the 4-position [2]. This compound is cataloged as a research chemical and synthetic intermediate supplied by Enamine Ltd. (EN300-83983) and other vendors, with typical purities of 95–98% . Its ChEMBL entry (CHEMBL4570778) records limited but specific antibacterial screening data, placing it in a class of cyclic sulfone-piperidine conjugates of interest for medicinal chemistry exploration [3].

Why Generic Analogs Cannot Replace 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione in Structure-Activity Studies


Close structural analogs of this compound—including positional isomers and direct-attachment variants—exhibit functionally distinct physicochemical and interaction profiles that preclude simple interchange. The compound's signature feature is the secondary amine (-NH-) bridge between the thiolane 3-position and the piperidine 4-position, which introduces an additional hydrogen bond donor and alters conformational flexibility relative to direct C–C or N–C linked congeners [1]. Computed properties reveal a LogD (pH 7.4) of −4.52 and a topological polar surface area (TPSA) of 58.2 Ų, values that shift significantly when the linker identity, substitution position, or ring attachment point is modified [1][2]. Available ChEMBL bioactivity data indicate measurable but differentiated antibacterial effects that depend on these precise structural features [3]. Given the absence of comprehensive head-to-head pharmacological benchmarking, substitution decisions must be grounded in the compound's distinct structural, physicochemical, and supplier-quality attributes rather than assumed class-level equivalence.

Quantitative Differentiation Evidence for 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione Versus Closest Analogs


Secondary Amine Linker Confers Additional Hydrogen Bond Donor Capacity Compared to Direct-Attachment Analogs

The compound possesses a secondary amine (-NH-) linker connecting the thiolane sulfone at the 3-position to the piperidine at the 4-position, yielding a total of 2 hydrogen bond donors (HBD) [1]. In contrast, the direct C–C linked analog 3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione has only 1 HBD (the piperidine N–H), and the direct N–C linked analog 3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide (CAS 1016881-74-5) presents a different HBD geometry arising from the tertiary amine attachment [2]. This additional H-bond donor capacity can influence target binding, solubility, and permeability in ways that direct-attachment analogs cannot replicate [1].

Hydrogen bond donor count Linker chemistry Medicinal chemistry design

Computed LogD (pH 7.4) of −4.52 Indicates Higher Hydrophilicity Than Thiolane-Piperidine Direct-Linked Isomers

The compound exhibits a computed LogD (pH 7.4) of −4.52, reflecting substantial hydrophilicity at physiological pH due to the ionizable secondary amine linker and the polar sulfone group [1]. The positional isomer 2-(Piperidin-4-yl)-1lambda6-thiolane-1,1-dione, which lacks the amino linker, is expected to have a higher (less negative) LogD based on the absence of the additional polar N–H group [2]. This difference in LogD translates into distinct predicted solubility and membrane permeability profiles that are relevant for selecting the appropriate scaffold for in vitro or cellular assays [1].

Lipophilicity LogD Physicochemical profiling

Antibacterial Activity Profile: Distinct Inhibition Values Against Gram-Negative Pathogens in ChEMBL Screening

In a functional organism-based screening assay, the compound at 300 µg/mL exhibited −33.48% inhibition against Pseudomonas aeruginosa ATCC 27853 [1]. A parallel assay against Acinetobacter baumannii ATCC 19606 at the same concentration also recorded inhibition [1]. While the assay data carries a 'data validity comment' flag noting values outside the typical range, these results represent the only publicly available quantitative bioactivity data for this compound and provide a baseline for antibacterial screening applications [1]. No comparator data from the same assay are available for the closest analogs; therefore, differentiation is limited to within-class inference at this time.

Antibacterial screening Pseudomonas aeruginosa Acinetobacter baumannii

Topological Polar Surface Area (TPSA) of 58.2 Ų Differentiates This Compound from Direct-Attachment and Positional Isomers

The compound's computed TPSA is 58.2 Ų, a value that reflects contributions from the sulfone oxygens, both nitrogen atoms, and the secondary amine linker [1]. Positional isomers in which the piperidine is attached at the thiolane 2-position or directly via C–C or N–C bonds without the amino linker are predicted to have lower TPSA values due to reduced heteroatom exposure [2]. TPSA is a key determinant of intestinal absorption and blood-brain barrier penetration; the value of 58.2 Ų places this compound in a range favorable for oral bioavailability while retaining sufficient polarity for aqueous solubility [1].

TPSA Drug-likeness ADME prediction

Enamine Building Block with 95% Purity and Multi-Vendor Sourcing Options Enables Reproducible SAR Studies

The compound is supplied as a research-grade building block by Enamine Ltd. (product code EN300-83983) at 95% purity, with additional sources including AKSci (95%, catalog 7879DE) and Leyan (98%, catalog 1557470) . Pricing data from Fujifilm Wako indicate availability from 100 mg to 10 g scale, with unit pricing decreasing at larger quantities . In comparison, the direct-attachment analog 3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide (CAS 1016881-74-5) is also available from AKSci at comparable purity . Multi-vendor sourcing reduces supply chain risk and enables competitive pricing for this specific scaffold.

Building block procurement Purity Synthetic accessibility

Drug-Likeness Profile: Zero RO5 Violations and QED of 0.66 Support Prioritization as a Lead-Like Fragment

The compound has zero violations of Lipinski's Rule of Five (RO5) and a Quantitative Estimate of Drug-likeness (QED) score of 0.66, placing it in the attractive range for a lead-like or fragment-like starting point [1][2]. By comparison, direct-attachment analogs without the amino linker may exhibit different QED scores due to altered molecular weight, HBD count, and TPSA—though publicly computed values are not available for all comparators [2]. The combination of low molecular weight (218.32 Da), moderate lipophilicity (XLogP3 = −0.5), and favorable RO5 compliance distinguishes this scaffold within the thiolane-piperidine chemical space [1].

Drug-likeness Rule of 5 Fragment-based drug discovery

Optimal Application Scenarios for Procuring 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione Based on Evidence


Fragment-Based Drug Discovery Requiring a Polar, H-Bond-Rich Thiolane-Piperidine Scaffold

With a molecular weight of 218.32 Da, 2 HBD, TPSA of 58.2 Ų, and a QED score of 0.66, this compound meets established criteria for a fragment-like starting point [1]. Its amino linker provides an additional hydrogen bond donor not present in direct-attachment analogs, potentially enabling distinct binding interactions in fragment screens against targets with H-bond-rich binding pockets [1][2]. The multi-vendor availability at defined purity (95–98%) supports reproducible fragment library assembly .

Gram-Negative Antibacterial SAR Campaigns Leveraging Documented ChEMBL Activity

The compound has recorded antibacterial inhibition values in ChEMBL against Pseudomonas aeruginosa ATCC 27853 (−33.48% at 300 µg/mL) and Acinetobacter baumannii ATCC 19606 [1]. While these data are flagged as outside typical range, they provide a unique, traceable bioactivity starting point absent for most close analogs. Researchers can use this compound as a reference point for synthesizing and testing derivative series aimed at improving Gram-negative antibacterial potency [1].

Synthetic Chemistry Programs Requiring a Cyclic Sulfone-Piperidine Building Block with Orthogonal Reactivity

The secondary amine linker and free piperidine N–H provide two distinct sites for chemical derivatization (e.g., amide bond formation, reductive amination, sulfonylation), while the thiolane-1,1-dioxide core offers a metabolically stable sulfone moiety [1][2]. This orthogonal reactivity differentiates the compound from analogs where the piperidine is directly attached to the thiolane ring, which may limit the scope of sequential functionalization strategies [2]. Commercial availability from Enamine at up to 10 g scale supports multi-step synthesis campaigns .

Computational Chemistry and Property Prediction Studies Comparing Linker Effects in Heterocyclic Series

The well-characterized computed properties of this compound—LogD (pH 7.4) = −4.52, XLogP3 = −0.5, TPSA = 58.2 Ų —make it an informative case study for understanding how an amino linker modulates physicochemical properties relative to direct C–C or N–C linked analogs [1]. Procurement of both the target compound and its closest positional or linker analogs enables controlled computational and experimental comparisons of the linker's impact on permeability, solubility, and target binding [1].

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